![molecular formula C24H23N5O5 B2485812 ethyl 2-(2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate CAS No. 951594-68-6](/img/structure/B2485812.png)
ethyl 2-(2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate is a synthetic organic compound with a complex structure featuring pyrazolopyrimidine and benzyl moieties. The unique structural motifs confer the compound with a range of chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of ethyl 2-(2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate involves multi-step organic synthesis, starting from commercially available precursors
Industrial Production Methods: : Large-scale production leverages optimized conditions for each step, ensuring high yield and purity. Techniques like high-performance liquid chromatography and recrystallization are often employed for purification.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes various types of chemical reactions, such as:
Oxidation: : The compound can be oxidized using agents like potassium permanganate.
Reduction: : Reduction can be performed using sodium borohydride.
Substitution: : Nucleophilic substitution reactions occur under specific conditions.
Common Reagents and Conditions: : Reagents such as acetic acid for esterification, sodium borohydride for reduction, and potassium permanganate for oxidation are commonly used.
Major Products Formed: : The primary products formed depend on the specific reaction conditions. Oxidation yields hydroxylated derivatives, reduction leads to the corresponding alcohols, and substitution products vary widely based on the nucleophiles used.
Scientific Research Applications
This compound finds application in various research fields:
Chemistry: : As a model compound for studying pyrazolopyrimidine chemistry and related reactions.
Biology: : Investigated for its potential interaction with biological macromolecules.
Medicine: : Explored for potential pharmaceutical properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in developing novel materials with specific functional properties.
Mechanism of Action
The mechanism involves its interaction with molecular targets such as enzymes and receptors. For instance, the pyrazolopyrimidine core can inhibit certain enzymes, impacting cellular pathways and biological functions.
Comparison with Similar Compounds
Similar compounds include other pyrazolopyrimidine derivatives like:
6-benzyl-2-methyl-5,7-dioxo-5,7-dihydro-4H-pyrazolo[4,3-d]pyrimidine
Ethyl 2-(2-acetamido)benzoate
What sets ethyl 2-(2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate apart is its specific structural combination of pyrazolopyrimidine and benzyl functionalities, which may confer unique reactivity and biological activity profiles.
Properties
IUPAC Name |
ethyl 2-[[2-(6-benzyl-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O5/c1-3-34-23(32)17-11-7-8-12-18(17)25-20(30)15-28-19-14-27(2)26-21(19)22(31)29(24(28)33)13-16-9-5-4-6-10-16/h4-12,14H,3,13,15H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHOHWGGYFKVRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=CN(N=C3C(=O)N(C2=O)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/new.no-structure.jpg)
![2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2485731.png)
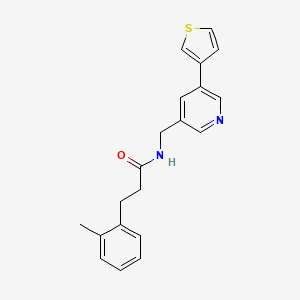
![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2485737.png)


![N-[(4-tert-butylphenyl)methoxy]thian-4-imine](/img/structure/B2485740.png)
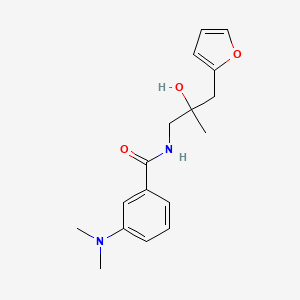
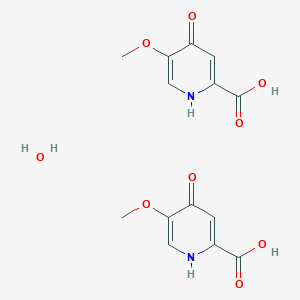
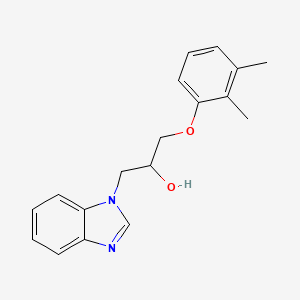
![N-[3-[4-(4-Cyano-2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2485745.png)
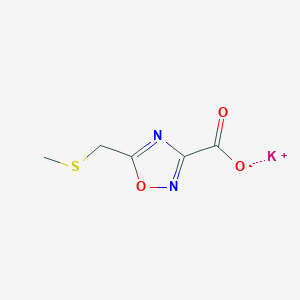

![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(benzo[d]oxazol-2-yl)phenyl)acetamide](/img/structure/B2485752.png)
